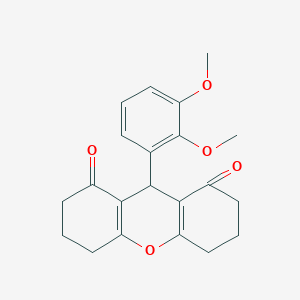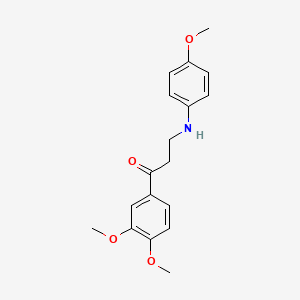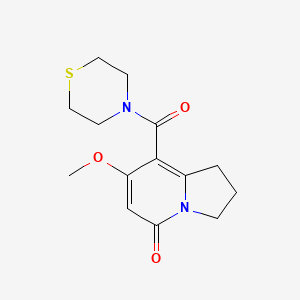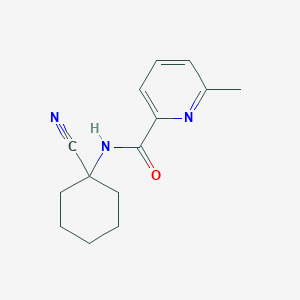
9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is a useful research compound. Its molecular formula is C21H22O5 and its molecular weight is 354.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Photophysical Properties
Research has explored efficient synthesis methods for xanthenedione derivatives, including 9-aryl/alkyl-octahydroxanthene-1,8-diones, highlighting their significance in chemical synthesis and material science. An example is the solvent-free synthesis of these compounds using dimedone with aldehydes in the presence of catalysts like InCl3 or P2O5, offering advantages such as high yield, excellent purity, and low environmental impact. The photophysical properties of these compounds, investigated through UV–vis and fluorescence spectroscopy, suggest potential applications in optical materials and sensors due to their specific optical behaviors (Verma et al., 2011).
Catalytic Synthesis
The condensation of 1,3-cyclohexanedione with aromatic aldehydes, catalyzed by acidic ionic liquids, is another area of interest, yielding 9-aryl-hexahydroxanthene-1,8-diones. This method is noted for its environmental friendliness, simplicity, short reaction times, and high yields. Such research underscores the role of ionic liquids as green catalysts in synthesizing xanthenedione derivatives, which could be pivotal in developing eco-friendly synthetic routes in organic chemistry (Hui Kang et al., 2008).
Antibacterial Activity
Explorations into the antibacterial activity of xanthenedione derivatives have revealed potential biomedical applications. For instance, vanillin-derived xanthenedione compounds have demonstrated significant antibacterial activity against a range of bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa. This research indicates that xanthenedione derivatives could serve as valuable leads in the development of new antibacterial agents, addressing the growing need for novel antimicrobials in combating resistant bacterial strains (Retnosari et al., 2021).
Anticancer Properties
Some xanthenedione derivatives have been evaluated for their anticancer properties, showing promise as potential anticancer agents. For example, specific derivatives synthesized through catalytic methods have exhibited good anti-proliferative properties in vitro against various cancer cell lines. This suggests a potential therapeutic application of xanthenedione derivatives in cancer treatment, highlighting the importance of structural modification and exploration of biological activities for drug development (Mulakayala et al., 2012).
特性
IUPAC Name |
9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-17-11-3-6-12(21(17)25-2)18-19-13(22)7-4-9-15(19)26-16-10-5-8-14(23)20(16)18/h3,6,11,18H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWBPKDRUCFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2958503.png)


![(E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958507.png)
![1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2958508.png)

![(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide](/img/structure/B2958512.png)

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate](/img/structure/B2958516.png)
![Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate](/img/structure/B2958519.png)
![(1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2958522.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)
